
Desthiobiotin-PEG4-Alkyne
Vue d'ensemble
Description
Desthiobiotin-PEG4-Alkyne is a useful research compound. Its molecular formula is C21H37N3O6 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desthiobiotin-PEG4-Alkyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desthiobiotin-PEG4-Alkyne including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancing In-Cell Cysteine Profiling : Heteroaromatic sulfones, including Desthiobiotin-PEG4-Alkyne conjugates, have been used for in-cell cysteine profiling. These compounds react with cysteine via nucleophilic aromatic substitution, offering advantages like accelerated reaction rates, improved stability, and robust ionization for mass spectrometry applications. This application enables the discovery of reactive and/or accessible thiols labeled in their native cellular environments, enhancing proteome-wide analysis and covalent ligand discovery (Motiwala et al., 2019).
Chemoproteomic Strategy in PFAS-binding Protein Identification : A chemoproteomic strategy using isotope-coded desthiobiotin-perfluorooctanephosphonic acid (PFOPA) probe and LC-MS/MS analysis was developed to profile PFAS-binding proteins. This approach helps in identifying proteins that interact with PFASs, aiding in understanding mechanisms of PFAS-induced adverse health effects (Zhang et al., 2021).
Carbohydrate and Protein Immobilization onto Solid Surfaces : Desthiobiotin-PEG4-Alkyne has been used in sequential Diels-Alder and azide-alkyne cycloadditions for immobilizing carbohydrates and proteins onto solid surfaces. This technique is significant for creating surfaces with specific biochemical properties, useful in various biotechnological and medical applications (Sun et al., 2006).
Incorporation in Drug Delivery Systems : Alkyne-functionalized poly(ethylene glycol) (PEG) multilayer films and capsules, using click chemistry, have been developed for drug delivery and tissue engineering applications. These films show specific deconstruction properties under simulated intracellular reducing conditions but remain stable at physiological pH, indicating their potential in controlled drug release (Leung et al., 2011).
Reversible Binding to Biotin-binding Proteins : Desthiobiotin is known for its reversible binding to biotin-binding proteins like avidin and streptavidin. This characteristic is exploited in protein labeling, detection, and isolation, providing advantages over traditional biotin/biotin-binding protein interactions (Hirsch et al., 2002).
Modification of Biotin Protein Ligase : The substrate specificity of Escherichia coli biotin protein ligase (BPL) has been directed to evolve towards the utilization of the biotin analogue desthiobiotin, broadening the scope of biotin ligase applications (Lu et al., 2014).
Propriétés
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNBVBVAYQBHF-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desthiobiotin-PEG4-Alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
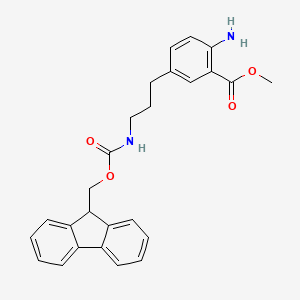
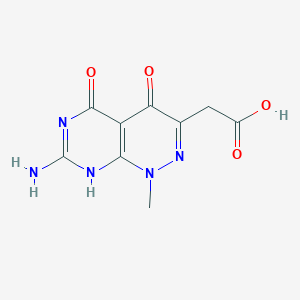
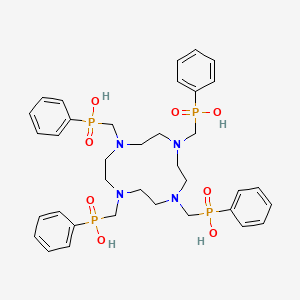

![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate](/img/structure/B8025220.png)
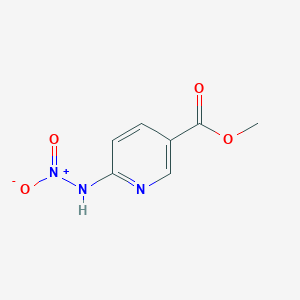
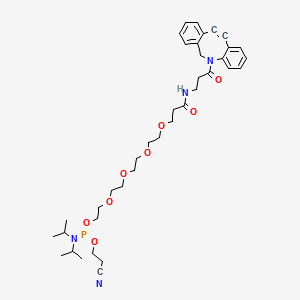

![6-Iodo-imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B8025244.png)
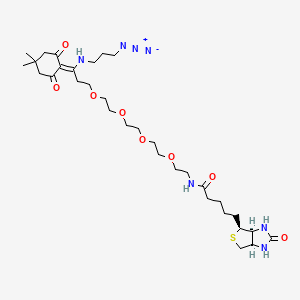
![6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B8025255.png)
